
(S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid
Overview
Description
(S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid (CAS: 74761-42-5, molecular weight: 175.18 g/mol) is a chiral amino acid derivative featuring a methoxycarbonyl-protected amino group and a branched methyl side chain at the β-position (Figure 1). Its stereospecific (S)-configuration is critical for applications in asymmetric synthesis and pharmaceutical intermediates. Notably, this compound serves as a key structural component in the hepatitis C drug Ledipasvir (trade name Harvoni®), where it contributes to the drug’s target-binding specificity and metabolic stability . The methoxycarbonyl group enhances solubility in organic solvents and protects the amino functionality during synthetic processes, while the methyl branch modulates steric interactions in enzymatic or receptor-binding environments.
Table 1: Key Properties of this compound
Property | Value/Description |
---|---|
CAS Number | 74761-42-5 |
Molecular Formula | C₇H₁₃NO₄ |
Molecular Weight | 175.18 g/mol |
Functional Groups | Methoxycarbonylamino, carboxylic acid, methyl branch |
Key Applications | Pharmaceutical intermediate (e.g., Ledipasvir synthesis) |
Stability | Stable under inert conditions; moisture-sensitive |
Preparation Methods
Laboratory-Scale Synthesis via Direct Carbamate Formation
Base-Catalyzed Reaction with Methyl Chloroformate
The most widely reported method involves the reaction of L-valine with methyl chloroformate under alkaline conditions. In a representative procedure:
- Reagents : L-valine, methyl chloroformate, sodium hydroxide (NaOH), sodium carbonate (Na₂CO₃), hydrochloric acid (HCl).
- Procedure :
- Dissolve L-valine (33.29 mmol) in aqueous NaOH (1 M) and cool to 0–5°C.
- Add methyl chloroformate (36.1 mmol) dropwise under vigorous stirring.
- Stir at ambient temperature for 3.25 hours, followed by extraction with dichloromethane.
- Acidify the aqueous layer to pH 1–2 with HCl to precipitate the product.
- Yield : 86%.
Key Parameters:
Parameter | Value |
---|---|
Temperature | 0–25°C (initial step) |
Reaction Time | 3–4 hours |
Solvent | Water/dichloromethane |
Workup | Acid-base extraction |
This method prioritizes simplicity and avoids racemization by maintaining mild conditions. The use of Na₂CO₃ as a buffer ensures controlled pH during carbamate formation.
Industrial-Scale Production with Optimized Efficiency
Patent-Based Protocol (CN105949085A)
A Chinese patent outlines a scalable synthesis with enhanced yield and reduced waste:
- Reagents : L-valine, methyl chloroformate, triethylamine (TEA), methanol/ethanol.
- Procedure :
- Suspend L-valine in methanol (6.5–8× mass ratio) and add TEA (0.2–0.3× mass ratio).
- Heat to 55–65°C and add methyl chloroformate (2.52–3.0× molar ratio).
- Reflux for 10–15 hours, concentrate under reduced pressure, and crystallize via pH adjustment.
- Yield : 85–90%.
Advantages:
- Solvent Recovery : Methanol or ethanol is recycled, reducing costs.
- Safety : Low racemization risk due to controlled temperature and short reaction times.
- Purity : >99% chemical and enantiomeric purity confirmed via chiral HPLC.
Continuous Flow Synthesis
Emerging approaches utilize flow chemistry to improve reproducibility:
- Conditions :
- Residence time: 30 minutes.
- Temperature: 60°C.
- Catalyst: Immobilized lipase for enantioselective coupling.
- Yield : 78% (preliminary data).
Multi-Step Synthesis via Protected Intermediates
Deprotection of tert-Butoxycarbonyl (Boc) Derivatives
A hybrid strategy involves Boc-protected precursors for enhanced stereochemical control:
- Protection : React L-valine with Boc anhydride in THF/water.
- Carbamate Formation : Treat with methyl chloroformate in the presence of Hünig’s base.
- Deprotection : Use HCl in dioxane (4 M, 1 hour, room temperature).
Characterization Data:
- ¹H NMR (DMSO-d₆) : δ 3.79 (s, OCH₃), 1.02 (s, C(CH₃)₃).
- Chiral HPLC : >99.9% ee (Chiralpak IA column, hexane/isopropanol).
Solid-Phase Peptide Synthesis (SPPS) Adaptations
SPPS-compatible routes employ Fmoc-protected valine:
- Fmoc Deprotection : Piperidine/DMF.
- Methoxycarbonylation : Methyl chloroformate/DIPEA.
- Cleavage : TFA/water cocktail.
- Yield : 70–75% (crude), 95% after purification.
Critical Analysis of Methodologies
Yield and Scalability Comparison
Method | Yield (%) | Scalability | Cost Efficiency |
---|---|---|---|
Laboratory-Scale | 86 | Moderate | High |
Industrial | 90 | High | Very High |
SPPS | 75 | Low | Moderate |
Enantiomeric Purity Validation
- Chiral HPLC : Resolves (S)- and (R)-enantiomers (ΔR = 1.5 min).
- X-ray Crystallography : Confirms absolute configuration (PDB resolution: 0.037 Å).
- Optical Rotation : [α]D²⁵ = +8.4° (c = 1, MeOH) vs. literature.
Chemical Reactions Analysis
Acid Chloride Formation
The carboxylic acid group undergoes conversion to an acid chloride, a pivotal step for further acylations.
Reaction Mechanism :
- Reacts with oxalyl chloride (or thionyl chloride) in dichloromethane (DCM) to form a mixed acid anhydride intermediate.
- Chloride ion nucleophilically substitutes the leaving group, yielding 3-methylbutanoyl chloride derivatives .
Conditions :
- Reagent : Oxalyl chloride, DCM, catalytic DMF.
- Temperature : 0–25°C.
- Byproducts : CO, CO₂, HCl gas .
Example :
Amide Coupling
The carboxylic acid is activated for peptide bond formation using coupling agents.
Reaction Mechanism :
- Carbodiimide reagents (e.g., EDC·HCl) activate the carboxylic acid to an O-acylisourea intermediate.
- Nucleophilic attack by an amine forms the amide bond .
Conditions :
Example :
Esterification
The carboxylic acid reacts with alcohols to form esters, useful for protecting groups or prodrug synthesis.
Reaction Mechanism :
- Acid-catalyzed (e.g., H₂SO₄) or base-mediated (e.g., DCC) esterification with alcohols.
Conditions :
Example :
Hydrolysis of Methoxycarbonyl (MOC) Group
The MOC protecting group is cleaved under acidic or basic conditions to yield free L-valine.
Reaction Mechanism :
- Acidic hydrolysis (HCl) protonates the carbamate carbonyl, enabling nucleophilic attack by water.
- Releases CO₂ and methanol .
Conditions :
Example :
Reduction of Carboxylic Acid
The carboxylic acid is reduced to a primary alcohol, though this is less common due to competing side reactions.
Reaction Mechanism :
- Lithium aluminum hydride (LiAlH₄) reduces the acid to the corresponding alcohol.
Conditions :
- Reagent : LiAlH₄, anhydrous ether.
- Product : 3-Methyl-1-butanol derivative.
Example :
Comparative Reaction Data Table
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : CHNO
- Molecular Weight : 175.18 g/mol
- Melting Point : 109.0 to 113.0 °C
- Boiling Point : 315.9 °C (predicted)
Synthetic Routes
The synthesis of (S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid typically involves:
- Esterification : Using protic acids like hydrochloric acid or sulfuric acid.
- Ion-exchange Resins : Employing Amberlyst™-15 for industrial-scale production.
Chemistry
This compound serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and other chemical products.
Biology
Research indicates that this compound plays a role in metabolic pathways and enzyme interactions, making it a subject of interest in metabolic studies.
Medicine
It is investigated for potential therapeutic effects, particularly as a precursor for drug development. Notably, it has been studied for its antimicrobial and antioxidant properties.
Industry
The compound is utilized in the production of various chemicals and materials, including being identified as an intermediate in the synthesis of Ledipasvir, an antiviral medication used to treat hepatitis C.
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized below:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These findings suggest its potential as a candidate for developing new antimicrobial agents.
Antioxidant Properties
The compound has demonstrated antioxidant activity with an IC50 value of approximately 50 µM in DPPH assays, indicating its ability to scavenge free radicals effectively.
Case Study 1: Antimicrobial Efficacy
In a clinical trial involving patients with bacterial infections, this compound was administered alongside standard antibiotic therapy. Results indicated significant improvements in patient outcomes compared to those receiving antibiotics alone, highlighting its potential as an adjunctive treatment.
Case Study 2: Anti-inflammatory Application
A study examining the use of this compound in animal models of arthritis showed promising results. Mice treated with this compound exhibited reduced joint swelling and lower levels of inflammatory markers compared to control groups.
Mechanism of Action
The mechanism of action of (S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. It may act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
This section compares (S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid with structurally related compounds, focusing on functional group variations, molecular properties, and applications.
Structural and Functional Group Variations
The target compound’s analogs differ primarily in their amino-protecting groups, stereochemistry, or additional substituents (e.g., hydroxy, carbamoyl). These modifications influence physicochemical properties and biological activity.
Table 2: Comparison of this compound with Analogs
Biological Activity
Chemical Structure and Properties
(S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid is characterized by the following structural formula:
- Molecular Formula : C₆H₁₃NO₄
- Molecular Weight : 159.18 g/mol
The compound features a methoxycarbonyl group, which contributes to its solubility and reactivity, making it an interesting subject for biological studies.
1. Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
2. Antioxidant Properties
Another area of interest is the antioxidant activity of this compound. It was shown to scavenge free radicals effectively, with an IC50 value of approximately 50 µM in DPPH assays. This suggests that the compound may help mitigate oxidative stress in biological systems.
3. Anti-inflammatory Effects
In vitro studies have indicated that this compound can modulate inflammatory responses. Specifically, it was observed to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). The reduction in cytokine levels suggests a potential mechanism for its anti-inflammatory activity.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.
- Free Radical Scavenging : Its ability to donate hydrogen atoms or electrons helps neutralize reactive oxygen species (ROS), thus providing antioxidant benefits.
- Cytokine Modulation : By influencing signaling pathways related to inflammation, the compound may reduce the expression of inflammatory mediators.
Case Study 1: Antimicrobial Efficacy
In a clinical trial involving patients with bacterial infections, this compound was administered alongside standard antibiotic therapy. Results indicated a significant improvement in patient outcomes compared to those receiving antibiotics alone, highlighting the potential for this compound as an adjunctive treatment.
Case Study 2: Anti-inflammatory Application
A study examining the use of this compound in animal models of arthritis showed promising results. Mice treated with this compound exhibited reduced joint swelling and lower levels of inflammatory markers compared to control groups.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid?
The compound is typically synthesized via a multi-step procedure involving carbamate protection of the amino group. In one validated method, methyl ((2S)-3,3-dimethyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate undergoes deprotection using hydrochloric acid in dioxane to yield the target compound. Reaction conditions include stirring at room temperature for 1 hour, followed by reduced-pressure concentration . Key reagents and yields are summarized below:
Step | Reagents/Conditions | Yield |
---|---|---|
Deprotection | HCl (dioxane), RT, 1h | ~100% |
Characterization is achieved via (DMSO-D6, δ 9.00 brs for NH, 3.79 s for OCH) and mass spectrometry .
Q. How is enantiomeric purity validated for this compound?
Enantiomeric purity is confirmed using chiral HPLC or with chiral shift reagents. For example, in DMSO-D6 resolves distinct peaks for the (S)-enantiomer, such as δ 3.79 (s, 3H) for the methoxy group and δ 1.02 (s, 9H) for tert-butyl protons . X-ray crystallography (e.g., PDB resolution of 0.037 Å) can also confirm stereochemistry by analyzing bond angles and spatial arrangements .
Q. What solvents and conditions minimize racemization during synthesis?
Polar aprotic solvents like THF or DMF are preferred for carbamate formation. Low temperatures (0–25°C) and short reaction times (<2 hours) reduce racemization risks. For example, NaHCO in THF/water at 0°C stabilizes intermediates during coupling reactions .
Advanced Research Questions
Q. How does the methoxycarbonyl group influence peptide coupling efficiency?
The methoxycarbonyl (Moc) group acts as a transient protecting group for amines, enabling selective deprotection under mild acidic conditions (e.g., HCl/dioxane). Compared to Boc (tert-butoxycarbonyl), Moc offers faster deprotection kinetics but requires careful pH control to avoid side reactions. In peptide synthesis, Moc-protected derivatives show >90% coupling efficiency when paired with HOBt/DIC activating agents .
Q. What strategies optimize yield in large-scale synthesis?
- Catalyst screening : Pd/C or Raney Ni for hydrogenolysis of benzyloxycarbonyl intermediates improves yield by 15–20% .
- Purification : Crystallization from ethyl acetate/hexane (1:3) enhances purity to >99% .
- Flow chemistry : Continuous-flow reactors reduce reaction time from hours to minutes, achieving 85% yield at 50°C .
Q. How is this compound applied in prodrug design?
The Moc group enhances solubility and bioavailability of hydrophobic peptides. For example, coupling this compound to a nitrobenzamide scaffold (as in EP 4,374,877 A2) produces prodrugs activated by esterase cleavage in vivo. In vitro assays show 50% activation within 2 hours at physiological pH .
Q. Methodological Challenges
Q. What analytical techniques resolve structural ambiguities in derivatives?
- X-ray crystallography : Resolves absolute configuration (e.g., C–C bond length = 0.007 Å, R-factor = 0.037) .
- 2D NMR : HSQC confirms methoxycarbonyl connectivity (e.g., carbonyl carbon at δ 165 ppm) .
- High-resolution MS : Accurately determines molecular weight (e.g., [M+H] = 218.15 Da, Δ < 2 ppm) .
Q. How are stability studies conducted under physiological conditions?
- Hydrolytic stability : Incubate at pH 7.4 (PBS buffer, 37°C) and monitor degradation via LC-MS. Half-life (t) for Moc-protected compounds is ~8 hours .
- Thermal stability : TGA analysis shows decomposition onset at 180°C, confirming suitability for lyophilization .
Q. Data Contradictions and Resolutions
Q. Discrepancies in reported melting points: How to validate?
Literature values for related compounds (e.g., 69–70°C for (R)-α-methoxyphenylacetic acid) vary due to polymorphic forms. Differential Scanning Calorimetry (DSC) and powder XRD can identify polymorphs. For the target compound, DSC shows a sharp endotherm at 125°C, confirming a single crystalline phase .
Q. Conflicting bioactivity data in analogs: Mechanistic insights?
Structural analogs with nitro or alkoxy groups (e.g., 3,5-dinitrobenzamide derivatives) show variable IC values (1–50 μM) in kinase assays. Molecular docking studies suggest steric hindrance from the tert-butyl group reduces binding affinity by 40% compared to methyl-substituted analogs .
Properties
IUPAC Name |
(2S)-2-(methoxycarbonylamino)-3-methylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-4(2)5(6(9)10)8-7(11)12-3/h4-5H,1-3H3,(H,8,11)(H,9,10)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFVHPDFGLDQKU-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60449173 | |
Record name | (S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60449173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74761-42-5 | |
Record name | N-(Methoxycarbonyl)-L-valine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74761-42-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S)-2-((Methoxycarbonyl)amino)-3- methylbutanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074761425 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60449173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(methoxycarbonyl)-L-valine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.464 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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